Product packaging for Formamide, N-(1-adamantyl-1-ethyl)-(Cat. No.:CAS No. 101468-16-0)

Formamide, N-(1-adamantyl-1-ethyl)-

Cat. No.: B13751017
CAS No.: 101468-16-0
M. Wt: 207.31 g/mol
InChI Key: HJSYQRZMNFETRL-UHFFFAOYSA-N
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Description

Contextualization within Amide Chemistry and Adamantane (B196018) Derivatives

N-(1-adamantyl-1-ethyl)-formamide belongs to the class of organic compounds known as formamides, which are amides derived from formic acid and feature the general structure HCONR₂. ontosight.ai The formamide (B127407) functional group is polar, which can influence a molecule's solubility and ability to form hydrogen bonds. solubilityofthings.com This compound is distinguished by the N-substitution of a 1-(1-adamantyl)ethyl group.

The adamantane moiety is a rigid, bulky, and highly lipophilic polycyclic hydrocarbon (C₁₀H₁₆). nih.govnih.gov Its cage-like structure provides significant steric bulk and chemical stability. ontosight.ai When incorporated into a molecule, the adamantane group can enhance lipophilicity, which may improve the ability to cross biological membranes—a crucial factor in drug design. nih.govontosight.ai The presence of both the bulky adamantyl cage and the ethyl group adds to the hydrophobic nature of the compound. ontosight.ai The steric strain introduced by the adamantyl group can also affect the geometry and rotational energy barrier of the adjacent amide bond. strath.ac.uk Research on other adamantane-substituted amides has shown that this bulkiness can lead to a non-planar amide bond, influencing the compound's conformational properties. strath.ac.uk

The synthesis of N-(1-adamantyl-1-ethyl)-formamide is typically achieved through the reaction of its corresponding primary amine, 1-(1-adamantylethyl)amine, with a formic acid derivative. ontosight.aimdpi.com This places it as a direct product of amidation, a fundamental transformation in organic synthesis.

Table 1: Physicochemical Properties of N-(1-adamantyl-1-ethyl)-formamide

Property Value
Molecular Formula C₁₃H₂₁NO alfa-chemistry.comuni.lu
Molecular Weight 207.312 g/mol alfa-chemistry.com
Monoisotopic Mass 207.16231 Da uni.lu
Boiling Point 357.2°C at 760 mmHg alfa-chemistry.com
Density 1.077 g/cm³ alfa-chemistry.com
Flash Point 214°C alfa-chemistry.com

| XlogP (Predicted) | 2.9 uni.lu |

Historical Perspective of Adamantyl-Substituted Nitrogen Heterocycles in Research

The journey of adamantane in research, particularly in medicinal chemistry, began shortly after its efficient synthesis was developed in 1957. nih.gov A landmark moment occurred in 1963 with the discovery of the antiviral activity of 1-aminoadamantane hydrochloride (amantadine). nih.gov This finding launched adamantane derivatives into the forefront of pharmaceutical research. Amantadine and its derivatives, such as rimantadine, were among the first successful synthetic antiviral drugs, primarily targeting the influenza A virus. nih.govmdpi.com

This initial success spurred extensive research into other adamantane-containing compounds, especially those incorporating nitrogen atoms. Nitrogen heterocycles are a cornerstone of medicinal chemistry, with analyses showing that approximately 59-60% of FDA-approved small-molecule drugs contain a nitrogen-based heterocyclic scaffold. nih.govmsesupplies.com The rationale for combining the adamantane scaffold with nitrogen-containing functionalities was to leverage the adamantyl group's favorable pharmacokinetic properties, such as enhanced lipophilicity and metabolic stability, to create new therapeutic agents. nih.govmdpi.com

Throughout the late 20th and early 21st centuries, a vast number of adamantane derivatives, including amides, guanidines, piperidines, and pyrrolidines, were synthesized and screened for a wide range of biological activities. nih.govrsc.org This research established the adamantane cage as a valuable "pharmacophore," a molecular feature recognized by biological targets, and a privileged scaffold in drug discovery. rsc.org

Significance and Research Trajectories of N-(1-adamantyl-1-ethyl)-Formamide

The primary significance of N-(1-adamantyl-1-ethyl)-formamide in research appears to be as a stable intermediate in the synthesis of other adamantane derivatives. mdpi.com Specifically, it serves as the direct precursor to 1-(1-isocyanoethyl)adamantane. The synthesis of this isocyanide involves the formation of the formamide from 1-(1-adamantylethyl)amine, followed by a dehydration step. mdpi.com Isocyanides are valuable reagents in multicomponent reactions, such as the Ugi and Passerini reactions, which are powerful tools for generating molecular diversity in drug discovery programs. mdpi.com

Given its structural components, N-(1-adamantyl-1-ethyl)-formamide is also a candidate for biological activity screening. Compounds containing the adamantane moiety have been investigated for a variety of therapeutic applications, including antiviral, antibacterial, and antifungal properties. ontosight.aimdpi.com The formamide group itself is present in molecules with known biological effects. solubilityofthings.com Therefore, research trajectories for this compound could involve its use as a building block for more complex molecules or its direct investigation in assays for potential antimicrobial or antiviral efficacy, contributing to structure-activity relationship (SAR) studies of adamantane-based agents. ontosight.ai

Table 2: Compound Names Mentioned in this Article

Compound Name
1-(1-isocyanoethyl)adamantane
1-aminoadamantane hydrochloride
Amantadine
Formamide, N-(1-adamantyl-1-ethyl)-
N-(1-adamantyl)formamide
Rimantadine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21NO B13751017 Formamide, N-(1-adamantyl-1-ethyl)- CAS No. 101468-16-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101468-16-0

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-[1-(1-adamantyl)ethyl]formamide

InChI

InChI=1S/C13H21NO/c1-9(14-8-15)13-5-10-2-11(6-13)4-12(3-10)7-13/h8-12H,2-7H2,1H3,(H,14,15)

InChI Key

HJSYQRZMNFETRL-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC=O

Origin of Product

United States

Advanced Synthetic Methodologies for N 1 Adamantyl 1 Ethyl Formamide

Convergent and Divergent Synthesis Strategies

The construction of N-(1-adamantyl-1-ethyl)-formamide can be approached through various synthetic routes, primarily involving the formation of the amide bond between the adamantyl-containing amine and a formyl group source.

Amidation Reactions Employing Adamantyl-Substituted Amines

A primary route to N-(1-adamantyl-1-ethyl)-formamide involves the direct formylation of 1-(1-adamantyl)ethanamine. solubilityofthings.comsigmaaldrich.comcleanchemlab.comaxios-research.com This amine precursor, with its characteristic bulky adamantyl group attached to an ethylamine (B1201723) moiety, serves as a key building block. solubilityofthings.com The formylation can be achieved using various reagents and conditions.

One common method involves the use of formic acid. The reaction between an amine and formic acid can proceed via dehydration to form the corresponding formamide (B127407). nih.gov In some instances, this reaction is carried out in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water byproduct, driving the equilibrium towards product formation. nih.gov Another approach involves heating the amine and formic acid together under solvent-free conditions. nih.gov

Alternatively, formylating agents such as ethyl formate (B1220265) can be employed in the aminolysis reaction to produce the desired formamide. sciencemadness.orgwikipedia.org This method offers a different pathway for the introduction of the formyl group onto the adamantyl-substituted amine.

A specific example of a related synthesis involves the reaction of 1-bromoadamantane (B121549) with formamide at elevated temperatures to produce N-(1-adamantyl)formamide, which can then be hydrolyzed to 1-aminoadamantane. researchgate.net While this illustrates the formation of a formamide from an adamantane (B196018) derivative, the target molecule, N-(1-adamantyl-1-ethyl)-formamide, requires the corresponding 1-(1-adamantyl)ethanamine as the starting material.

Formylation Protocols for N-(1-adamantyl-1-ethyl)-Formamide Precursors

The synthesis of N-(1-adamantyl-1-ethyl)-formamide is intrinsically linked to the availability of its direct precursor, 1-(1-adamantyl)ethanamine. The formylation of this amine is a critical step. Various protocols for the N-formylation of amines have been developed, many of which are applicable to the synthesis of the target compound. nih.govrsc.org

Formic acid is a widely used and sustainable C1 source for formylation. acs.org The reaction can be catalyzed by various systems to improve efficiency and yield. For instance, transition metal Lewis acids like ZnO have been shown to effectively catalyze the formylation of amines with formic acid under solvent-free conditions. nih.gov Other metal-based catalysts, including those based on iron, cobalt, palladium, and indium, have also been explored for this transformation. nih.govacs.org

A two-step process is also a common route, where the amine is first converted to a formamide, which is then followed by other transformations if needed. For example, in the synthesis of isocyanides, the formation of a formamide from the corresponding amine is the initial step, followed by dehydration. mdpi.com This highlights the role of formamides as key intermediates in the synthesis of other functional groups.

Multi-Step Synthetic Sequences and Yield Optimization

StepReactionKey Parameters to OptimizePotential Yield Range (%)
1Synthesis of 1-(1-adamantyl)ethanamineCatalyst, solvent, temperature, pressure60-95
2Formylation of 1-(1-adamantyl)ethanamineFormylating agent, catalyst, reaction time70-98
Overall Combined Yield -42-93

Green Chemistry Approaches in N-(1-adamantyl-1-ethyl)-Formamide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of formamides to develop more environmentally friendly processes. rsc.orgrsc.org

Catalyst Development for Environmentally Benign Formylation

A major focus in green formylation is the development of efficient and recyclable catalysts. rsc.org Heterogeneous nanocatalysts are particularly promising due to their high surface area, thermal stability, and ease of separation and reuse. rsc.org Various metal and metal oxide-based nanocatalysts have been successfully employed for the N-formylation of amines. rsc.org

The use of carbon dioxide (CO2) as a C1 source for formylation is a highly attractive green strategy. rsc.orgresearchgate.net This approach utilizes a renewable and abundant feedstock, contributing to carbon capture and utilization. Catalytic systems, including both homogeneous and heterogeneous catalysts, have been developed to facilitate the N-formylation of amines using CO2, often in the presence of a reducing agent. rsc.orgresearchgate.net

Furthermore, catalysts based on non-toxic and earth-abundant metals are being explored as greener alternatives to precious metal catalysts. researchgate.net For example, chromium-based catalysts supported on polyoxometalates have been shown to be effective for the formylation of amines with formic acid and can be recycled multiple times. researchgate.net

Solvent-Free or Alternative Solvent Methodologies

Eliminating or replacing hazardous organic solvents is a key aspect of green chemistry. nih.gov Solvent-free reaction conditions for N-formylation have been successfully developed, often involving heating the neat reactants. nih.govnih.gov These methods simplify the work-up procedure and reduce solvent waste.

When a solvent is necessary, the use of greener alternatives is encouraged. Water, polyethylene (B3416737) glycol (PEG), and ionic liquids are considered more environmentally benign media for N-formylation reactions. rsc.org Formamide itself has also been investigated as an efficient solvent for the synthesis of various nanocrystals, highlighting its potential as a reaction medium in certain contexts. rsc.org

The table below summarizes some green chemistry approaches for formamide synthesis.

ApproachDescriptionAdvantages
Catalyst Development Use of heterogeneous nanocatalysts, CO2 as a C1 source, earth-abundant metal catalysts. rsc.orgrsc.orgresearchgate.netresearchgate.netRecyclability, use of renewable feedstock, reduced toxicity. rsc.orgrsc.orgresearchgate.net
Solvent Selection Solvent-free conditions, use of water, PEG, or ionic liquids. nih.govrsc.orgnih.govReduced waste, simplified work-up, lower environmental impact. rsc.orgnih.gov

Atom Economy and E-Factor Analysis in Synthetic Pathways

Green chemistry principles are crucial for evaluating the environmental impact of synthetic processes. Atom economy and the Environmental Factor (E-factor) are two primary metrics used for this assessment. Atom economy calculates the proportion of reactant atoms that are incorporated into the final desired product, while the E-factor measures the total mass of waste generated per unit of product. An ideal synthesis maximizes atom economy and minimizes the E-factor.

Traditional methods for synthesizing amides, such as the reaction of an amine with a carboxylic acid using a coupling agent, often suffer from poor atom economy due to the formation of stoichiometric byproducts. For instance, the synthesis of N-(1-adamantyl-1-ethyl)-formamide could proceed via the formylation of 1-(1-aminoethyl)adamantane. A classical approach might use formic acid activated by a carbodiimide, which generates a urea (B33335) byproduct, significantly lowering the atom economy.

More advanced, catalytic methods offer a greener alternative. For example, the direct carbonylation of amines using carbon monoxide is a highly atom-economical approach. google.com While this often requires high pressures and temperatures, modern catalysts are being developed to facilitate these reactions under milder conditions. Another innovative, atom-economic strategy involves the in-situ activation of carboxylic acids with acetylenes, catalyzed by ruthenium complexes, which produces only volatile byproducts. nih.gov

A comparative, albeit illustrative, analysis of different potential pathways for the synthesis of N-(1-adamantyl-1-ethyl)-formamide highlights the benefits of modern catalytic approaches.

Table 1: Illustrative Atom Economy and E-Factor Comparison for N-(1-adamantyl-1-ethyl)-formamide Synthesis

Synthetic Pathway General Reaction Theoretical Atom Economy (%) Potential E-Factor Primary Waste Products
Classical Coupling Amine + Formic Acid + Coupling Agent50-70%5-20Stoichiometric coupling agent byproducts, salts, solvent
Formylation via Dehydration 1-(1-aminoethyl)adamantane + Formic Acid~83%1-5Water
Catalytic Carbonylation 1-(1-aminoethyl)adamantane + CO + H₂>95%<2Water, recoverable catalyst

Values are estimates and highly dependent on specific reagents, reaction conditions, and process efficiency. The calculation for formylation via dehydration assumes direct reaction without additional reagents.

Stereoselective Synthesis and Chiral Resolution Techniques

The ethyl group attached to the adamantane cage in N-(1-adamantyl-1-ethyl)-formamide creates a chiral center, meaning the molecule can exist as a pair of non-superimposable mirror images called enantiomers. As the biological properties of chiral molecules can differ significantly between enantiomers, methods to control the stereochemical outcome of the synthesis are of great importance.

Enantioselective synthesis aims to produce one enantiomer in preference to the other. This is typically achieved by using a chiral catalyst or a chiral auxiliary. Since the formylation step itself does not affect the chiral center, the key is the enantioselective synthesis of the precursor, 1-(1-aminoethyl)adamantane.

One established method for preparing enantiomerically enriched amines is the asymmetric Strecker reaction, which has been successfully applied to the synthesis of adamantylalanine, a structurally related compound. nih.gov This involves the reaction of an aldehyde with a cyanide source and a chiral amine, such as an Ellman's tert-butyl sulfinimine, to create a chiral aminonitrile intermediate that can be converted to the desired amine. Another powerful strategy is the catalytic asymmetric cyclization of iminium ions, which has been used to generate chiral 1-aminoindene derivatives with high enantioselectivity. rsc.org Such methods could potentially be adapted for the synthesis of chiral 1-(1-aminoethyl)adamantane.

Table 2: Potential Enantioselective Strategies for the 1-(1-aminoethyl)adamantane Precursor

Strategy Chiral Influence Key Transformation Potential Enantiomeric Excess (ee)
Asymmetric Strecker SynthesisChiral Sulfinimine AuxiliaryCyanation of an imine>95%
Catalytic Asymmetric HydrogenationChiral Metal ComplexReduction of an enamine or imine>90%
Asymmetric Iminium Ion CyclizationChiral Brønsted Acid CatalystIntramolecular cyclizationHigh (by analogy)

When a chiral molecule like N-(1-adamantyl-1-ethyl)-formamide is used in subsequent reactions to create a new stereocenter, the existing chiral center can influence the stereochemical outcome. This is known as diastereoselective control. The bulky adamantyl group exerts significant steric hindrance, which can effectively shield one face of the molecule, directing an incoming reagent to the opposite face. researchgate.netacs.org This inherent stereochemical bias can be exploited to synthesize complex derivatives with a high degree of predictability, a common strategy in cascade reactions leading to highly substituted cyclic systems. beilstein-journals.org

If the synthesis produces a racemic (50:50) mixture of enantiomers, they must be separated in a process called chiral resolution.

Chromatographic and Crystallization-Based Chiral Separation

When a racemic mixture of N-(1-adamantyl-1-ethyl)-formamide is produced, chiral resolution techniques are employed to separate the enantiomers.

Chromatographic Separation: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative method for separating enantiomers. researchgate.net This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and elute separately. phenomenex.comsigmaaldrich.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly versatile for separating a wide range of chiral compounds, including those with adamantane moieties. researchgate.net The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the CSP. chiralpedia.com

Crystallization-Based Resolution: This classical technique is well-suited for large-scale separations. nih.gov It typically involves reacting the racemic amine precursor, 1-(1-aminoethyl)adamantane, with a single enantiomer of a chiral resolving agent, such as tartaric acid or di-p-toluoyl-L-tartaric acid. chemrxiv.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they often exhibit different solubilities, allowing one to be selectively crystallized from the solution. After separation, the pure enantiomer of the amine is recovered from the salt and can then be formylated. A more advanced approach, known as dynamic resolution, combines this crystallization with in-situ racemization of the unwanted enantiomer, potentially allowing for a theoretical yield of 100% for the desired enantiomer. nih.gov

Table 3: Comparison of Chiral Resolution Techniques

Technique Principle Advantages Disadvantages
Chiral HPLC Differential interaction with a chiral stationary phase.High separation efficiency; applicable to a wide range of compounds.High cost of CSPs; limited sample load for preparative scale.
Diastereomeric Salt Crystallization Formation and separation of diastereomeric salts with different solubilities.Scalable to industrial quantities; cost-effective.Requires a suitable resolving agent; can be labor-intensive; may result in solid solution formation. chemrxiv.org
Dynamic Crystallization Combines crystallization with racemization of the undesired enantiomer.High theoretical yield (>50%); efficient.Requires specific conditions to enable racemization. nih.gov

Compound Names Mentioned in the Article

Mechanistic Investigations of N 1 Adamantyl 1 Ethyl Formamide Reactivity

Reaction Kinetics and Thermodynamics

The reactivity of the amide bond in N-(1-adamantyl-1-ethyl)-formamide is dominated by the interplay between resonance stabilization of the N-C=O group and the severe steric hindrance imposed by the adamantyl-ethyl substituent.

Amide hydrolysis proceeds via nucleophilic acyl substitution, typically involving the attack of water or a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. The reaction can be catalyzed by acid or base.

For N-(1-adamantyl-1-ethyl)-formamide, the rate of hydrolysis under both acidic and basic conditions is predicted to be exceptionally slow. The bulky N-(1-adamantyl-1-ethyl) group sterically shields the electrophilic carbonyl carbon, significantly raising the activation energy for the approach of a nucleophile. This phenomenon, known as steric inhibition of hydrolysis, has been documented for other hindered amides.

Under acidic conditions, the mechanism involves initial protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. However, even with this activation, the subsequent nucleophilic attack by a water molecule remains sterically hindered. In the case of extremely hindered amides, the twist of the amide bond out of planarity can sometimes lead to rate acceleration by reducing resonance stabilization, but the primary effect of the adamantyl-ethyl group is expected to be inhibitory.

Under basic conditions, the direct attack of a more potent nucleophile, the hydroxide ion, is similarly impeded. Studies on other tertiary amides show that they are generally resistant to hydrolysis, often requiring harsh conditions.

Table 1: Illustrative Relative Hydrolysis Rates of Various Amides This table presents hypothetical, illustrative data based on established principles of steric effects in amide hydrolysis. Actual experimental values for N-(1-adamantyl-1-ethyl)-formamide are not available.

AmideSubstituent TypeExpected Relative Rate (krel)Primary Reason for Rate
Formamide (B127407) (HCONH2)Unsubstituted1000Minimal steric hindrance
N-MethylformamidePrimary100Minor steric hindrance
N,N-DimethylformamideTertiary10Moderate steric hindrance
N-tert-ButylformamideSecondary (Hindered)1Significant steric hindrance
Formamide, N-(1-adamantyl-1-ethyl)-Tertiary (Highly Hindered)&lt;0.01Extreme steric hindrance from adamantyl-ethyl group

Transamidation, the conversion of one amide into another by reaction with an amine, is a thermodynamically controlled process that is often challenging due to the high kinetic stability of the amide bond. The reaction typically requires a catalyst to activate the amide.

For N-(1-adamantyl-1-ethyl)-formamide, a direct, uncatalyzed transamidation would be kinetically prohibitive. The reaction equilibrium is described by: R-C(O)N(Ad-Et)H + R'NH₂ ⇌ R-C(O)NHR' + (Ad-Et)NH₂

The position of the equilibrium depends on the relative stabilities of the reactants and products. To drive the reaction forward, the product amine, 1-amino-1-ethyl-adamantane, would typically need to be removed from the reaction mixture. Given the high boiling point of this amine, this would be difficult. Alternatively, a large excess of the reactant amine (R'NH₂) could be used.

Catalytic methods, often employing Lewis acids or metal complexes, are necessary to facilitate the reaction by activating the amide carbonyl. However, the steric bulk of the N-(1-adamantyl-1-ethyl) group would likely hinder the coordination of a catalyst to either the carbonyl oxygen or the nitrogen, making even catalyzed transamidation difficult.

Amides exhibit ambident reactivity, acting as weak nucleophiles and weak electrophiles.

Nucleophilicity: The nitrogen lone pair's participation in resonance significantly reduces its availability, making amides poor N-nucleophiles. While the carbonyl oxygen can act as a nucleophile (e.g., in protonation or reaction with strong electrophiles), the N-(1-adamantyl-1-ethyl) group is not expected to alter this property significantly, other than by sterically hindering access to the oxygen. Deprotonation to form the corresponding amide anion would create a much stronger nucleophile, though steric factors would still play a major role in its reactions.

Electrophilicity: The carbonyl carbon of an amide is a weak electrophile due to resonance stabilization. The extreme steric hindrance provided by the adamantyl-ethyl group makes this electrophilic site almost completely inaccessible to most nucleophiles. Therefore, N-(1-adamantyl-1-ethyl)-formamide is expected to be exceptionally unreactive toward nucleophilic attack at the carbonyl carbon. Activation, for instance by conversion to a highly reactive acyl-iodide intermediate, would be required for it to function as an acylating agent.

Catalysis in Transformations Involving N-(1-adamantyl-1-ethyl)-Formamide

Given its inherent lack of reactivity, catalytic methods are essential for achieving transformations of N-(1-adamantyl-1-ethyl)-formamide. Research would likely focus on activating either the relatively inert C-H bonds of the adamantyl cage or the formyl group.

C-H Activation: The adamantane (B196018) cage possesses tertiary C-H bonds at its bridgehead positions that are known sites of reactivity. Metal-catalyzed C-H activation/functionalization often proceeds via radical or organometallic intermediates. Catalytic systems, including those based on palladium, rhodium, or copper, could potentially functionalize these bridgehead positions. The formamide group itself is not a strong directing group, so site-selectivity might be poor unless a directing group strategy is employed. The reaction would likely target the adamantane C-H bonds rather than the formyl C-H or the ethyl C-H bonds due to the inherent reactivity of the bridgehead positions.

Cross-Coupling: Palladium-catalyzed cross-coupling reactions have become powerful tools for bond formation. Using an amide as a coupling partner typically involves the challenging oxidative addition of the N-C(O) bond to a low-valent metal center. For N-(1-adamantyl-1-ethyl)-formamide, this is a formidable challenge due to the steric hindrance around the amide bond. Catalyst systems employing highly electron-rich and bulky phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, which are known to promote the activation of unreactive substrates, would be required. Success would depend on the catalyst's ability to overcome the steric barrier to insert into the N-C bond.

Organocatalysis offers a metal-free alternative for chemical transformations.

Formamides can themselves serve as organocatalysts in certain reactions, such as the activation of carboxylic acids or in asymmetric reductions. For example, chiral N-formamides have been used as catalysts for the enantioselective reduction of ketones and imines. It is conceivable that a chiral derivative of N-(1-adamantyl-1-ethyl)-formamide could be synthesized and tested in similar catalytic applications, where its bulky nature might influence stereoselectivity.

As a substrate, the functionalization of N-(1-adamantyl-1-ethyl)-formamide via organocatalysis could target the formyl C-H bond. For instance, NHC catalysts are known to generate acyl anion equivalents from aldehydes. A similar approach with formamides could potentially lead to the functionalization of the formyl group, although this is a less common transformation.

Table 2: Potential Catalytic Transformations of N-(1-adamantyl-1-ethyl)-formamide This table outlines hypothetical reaction pathways and the key challenges associated with the specified substrate.

Transformation TypeTarget SiteCatalyst ClassKey ChallengePlausible Product Type
C-H ArylationAdamantyl Bridgehead C-HPalladium(II)Lack of directing group, catalyst turnoverN-(1-(Aryl-adamantyl)-1-ethyl)-formamide
Acylative Cross-CouplingAmide N-C(O) BondPalladium(0) with bulky ligandsExtreme steric hindrance to oxidative addition1-(1-Adamantyl)-1-ethylamine + Ketone
HydrosilylationCarbonyl C=ORhodium / IridiumSteric hindrance at carbonylN-Methyl-1-(1-adamantyl)-1-ethylamine
Asymmetric Reduction (as catalyst)N/A (acts as catalyst)Chiral N-FormamideSynthesis of enantiopure catalystChiral Alcohols / Amines (from ketone/imine substrate)

Enzymatic Biotransformations of N-(1-adamantyl-1-ethyl)-Formamide

The enzymatic biotransformation of xenobiotics, including amide-containing compounds, is a critical aspect of their metabolism and clearance in biological systems. While specific studies on the enzymatic degradation of N-(1-adamantyl-1-ethyl)-formamide are not extensively documented in publicly available literature, the metabolic fate of this compound can be inferred from studies on structurally related molecules, particularly other N-substituted formamides and adamantane derivatives. The primary enzymatic pathways likely involved are hydrolysis of the formamide group and oxidation of the adamantyl and ethyl moieties, primarily mediated by hydrolases and cytochrome P450 (CYP) enzymes. nih.govnih.govresearchgate.netmdpi.com

One potential enzymatic pathway is the hydrolysis of the N-formyl group, a reaction catalyzed by a class of enzymes known as N-substituted formamide deformylases. For instance, an enzyme designated as NfdA, isolated from Arthrobacter pascens, has been shown to catalyze the hydrolysis of N-benzylformamide to benzylamine (B48309) and formate (B1220265). nih.gov This suggests that a similar enzymatic process could potentially act on N-(1-adamantyl-1-ethyl)-formamide, yielding 1-(1-adamantyl)ethanamine and formic acid. The bulky and lipophilic nature of the adamantyl group, however, may influence the substrate specificity and catalytic efficiency of such an enzyme. nih.gov

The cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver, is another major contributor to the metabolism of a vast array of xenobiotics. mdpi.comnih.govnih.gov These enzymes are known to catalyze a variety of oxidative reactions. researchgate.net For adamantane-containing compounds, CYP-mediated oxidation is a common metabolic route. nih.gov Studies on N-adamantyl substituted urea-based compounds have demonstrated that phase I metabolism includes oxidations on the adamantyl ring. nih.gov The tertiary carbons at the bridgehead positions of the adamantane cage are often sites of hydroxylation due to their relative stability as radical intermediates. nih.gov Therefore, it is plausible that N-(1-adamantyl-1-ethyl)-formamide undergoes hydroxylation on the adamantyl moiety. Furthermore, the ethyl group attached to the adamantyl core presents another potential site for oxidative metabolism by CYP enzymes.

The table below summarizes the potential enzymatic biotransformation pathways for N-(1-adamantyl-1-ethyl)-formamide based on analogous reactions.

Enzymatic Pathway Enzyme Class Potential Metabolites Supporting Evidence from Analogous Compounds
Formamide HydrolysisN-substituted formamide deformylase1-(1-adamantyl)ethanamine, Formic acidHydrolysis of N-benzylformamide by NfdA nih.gov
Adamantyl OxidationCytochrome P450Hydroxylated adamantyl derivativesOxidation of N-adamantyl substituted ureas nih.gov, General metabolism of adamantane derivatives nih.gov
Ethyl Group OxidationCytochrome P450Hydroxylated ethyl derivativesGeneral principles of CYP-mediated alkyl oxidation mdpi.com

Advanced Reaction Pathway Elucidation

The detailed elucidation of reaction pathways is fundamental to understanding the chemical and biological reactivity of a molecule. For N-(1-adamantyl-1-ethyl)-formamide, advanced techniques such as transition state analysis, isotopic labeling, and investigation of radical pathways can provide deep insights into its mechanistic behavior.

Transition State Analysis using Spectroscopic Methods

The study of transition states is crucial for understanding the kinetics and mechanism of a chemical reaction. While direct observation of transition states is challenging due to their fleeting nature, spectroscopic methods, in conjunction with computational approaches, can provide valuable information about their structure and energetics. researchgate.net For the hydrolysis of amides, a key potential reaction of N-(1-adamantyl-1-ethyl)-formamide, spectroscopic techniques such as UV-Vis, and NMR (¹H and ¹³C) can be employed to monitor the reaction progress and deduce the nature of the transition state. researchgate.netcdnsciencepub.com

In the acid-catalyzed hydrolysis of amides, for example, changes in the UV spectrum can indicate the protonation state of the amide. researchgate.net The transition state for this reaction is thought to involve a tetrahedral intermediate. khanacademy.orgnih.gov The stability of this transition state is influenced by the electronic and steric properties of the substituents on the amide nitrogen and carbonyl carbon. cdnsciencepub.com For N-(1-adamantyl-1-ethyl)-formamide, the bulky adamantyl-ethyl group would likely exert a significant steric influence on the transition state of hydrolysis, potentially affecting the reaction rate compared to less hindered amides. cdnsciencepub.com

Computational studies, such as Density Functional Theory (DFT), can be used to model the transition state structures for the hydrolysis of amides, providing calculated free energy barriers that can be compared with experimental data. nih.gov Such analyses have been performed for simpler amides and provide a framework for understanding the more complex N-(1-adamantyl-1-ethyl)-formamide. nih.gov

Isotopic Labeling Studies to Determine Reaction Intermediates

Isotopic labeling is a powerful technique used to trace the fate of atoms through a reaction pathway, thereby elucidating reaction mechanisms and identifying intermediates. acs.orgnih.gov By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), the labeled atoms can be tracked in the products and intermediates using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgacs.org

For N-(1-adamantyl-1-ethyl)-formamide, isotopic labeling could be instrumental in confirming the proposed metabolic pathways. For instance, to investigate the hydrolysis of the formamide bond, the carbonyl carbon could be labeled with ¹³C. If the resulting formic acid contains the ¹³C label, it would confirm that the carbonyl group is the source of this product. Similarly, labeling the nitrogen atom with ¹⁵N would allow tracking of the amine product.

In the context of CYP-mediated oxidation, deuterium (B1214612) (²H) labeling can be used to probe the site of oxidation. A kinetic isotope effect (KIE), where the reaction rate is slower for the deuterated compound, can indicate that the cleavage of a C-H bond is the rate-determining step. nih.gov By strategically placing deuterium atoms on the adamantyl or ethyl groups of N-(1-adamantyl-1-ethyl)-formamide, the specific sites of hydroxylation by CYP enzymes could be identified.

The table below illustrates how isotopic labeling could be applied to study the reactivity of N-(1-adamantyl-1-ethyl)-formamide.

Labeled Position Isotope Analytical Technique Information Gained
Formyl Carbon¹³CMS, ¹³C NMRTracing the origin of formic acid in hydrolysis.
Amide Nitrogen¹⁵NMS, ¹⁵N NMRTracing the origin of the amine product in hydrolysis.
Adamantyl C-H²H (Deuterium)MS, KIE studiesIdentifying sites of CYP-mediated oxidation.
Ethyl C-H²H (Deuterium)MS, KIE studiesIdentifying sites of CYP-mediated oxidation.

Radical Pathways and Single Electron Transfer Processes

While many biochemical reactions proceed through two-electron (ionic) mechanisms, radical pathways involving single electron transfer (SET) are also significant, particularly in redox chemistry. nih.govresearchgate.net The formation of radical intermediates can be initiated by enzymes or through photochemical processes. nih.govrsc.org

For formamide and its derivatives, radical pathways have been explored, especially in prebiotic chemistry contexts where radical species are generated under irradiation. nih.gov These studies have shown that formamide can react with radicals such as CN• to form more complex molecules. pnas.org While these conditions are not directly physiological, they demonstrate the potential for formamide to participate in radical reactions.

In the context of N-(1-adamantyl-1-ethyl)-formamide, SET processes could be relevant to its metabolism. The oxidation of amines, for instance, can proceed via an initial SET to form a radical cation. researchgate.net Although an amide nitrogen is less basic and less easily oxidized than an amine, the possibility of SET should not be entirely dismissed, especially in the active site of an oxidizing enzyme like a cytochrome P450. nih.gov The adamantyl group itself can stabilize a nearby radical cation, potentially influencing such pathways.

Furthermore, the generation of carbon-centered radicals from C-H bonds is a key step in CYP-mediated hydroxylation. nih.gov This process can be viewed as involving a formal hydrogen atom transfer (HAT), which is a type of radical process. The investigation of such pathways for N-(1-adamantyl-1-ethyl)-formamide would likely involve computational modeling and specialized spectroscopic techniques like electron paramagnetic resonance (EPR) to detect any transient radical species.

Computational and Theoretical Chemistry of N-(1-adamantyl-1-ethyl)-formamide: A Field Awaiting Exploration

Extensive research into the computational and theoretical chemistry of the specific compound, N-(1-adamantyl-1-ethyl)-formamide, has yet to be published in publicly accessible scientific literature. While the adamantane moiety is of significant interest in medicinal and materials chemistry due to its rigid, lipophilic cage structure, and formamide derivatives are widely studied, this particular combination appears to be a novel area for in-depth theoretical investigation.

Furthermore, theoretical predictions of its spectroscopic parameters, including vibrational frequencies for IR spectra and NMR chemical shift calculations, are not present in the current body of scientific work.

This lack of data presents a unique opportunity for future research. Computational studies on this molecule could provide valuable insights into its conformational landscape, electronic properties, and spectroscopic signatures, which would be instrumental in its potential synthesis, characterization, and application. The scientific community awaits studies that will illuminate the theoretical underpinnings of this intriguing compound.

Computational and Theoretical Chemistry Studies of N 1 Adamantyl 1 Ethyl Formamide

Spectroscopic Parameters from Theoretical Models

UV-Vis Absorption Maxima and Electronic Transitions

No experimental or theoretical studies detailing the UV-Vis absorption maxima and electronic transitions of N-(1-adamantyl-1-ethyl)-formamide have been found in the public domain. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are commonly employed to predict the electronic absorption spectra of organic molecules. researchgate.net Such calculations would provide insights into the principal electronic transitions, for instance, n → π* and π → π* transitions, which are characteristic of the formamide (B127407) chromophore. The presence of the adamantyl group is expected to have a minimal direct effect on the position of the main absorption bands, as it is a saturated hydrocarbon, but it could indirectly influence the electronic environment of the formamide moiety. Without dedicated computational studies, a precise description of its absorption spectrum remains speculative.

Molecular Dynamics and Conformational Analysis

Detailed computational analyses, including molecular dynamics simulations and conformational analysis, are crucial for understanding the three-dimensional structure and flexibility of molecules like N-(1-adamantyl-1-ethyl)-formamide. However, no specific research on these aspects of the title compound could be located.

Simulation of Conformational Preferences in Solution and Solid State

The conformational landscape of N-(1-adamantyl-1-ethyl)-formamide is expected to be dominated by the rotation around the C-N amide bond and the single bonds connecting the adamantyl and ethyl groups. While studies on simpler formamides like N-ethylformamide have explored their conformational preferences, similar investigations for the bulkier N-(1-adamantyl-1-ethyl)-formamide are not available. nih.gov Such simulations would be valuable for understanding how the voluminous adamantyl group restricts the conformational freedom of the molecule in different phases.

Potential Energy Surface Mapping and Rotational Barriers

The mapping of the potential energy surface is essential for identifying the stable conformers and the energy barriers that separate them. For formamides, a key feature is the rotational barrier around the C-N bond, which arises from the partial double bond character of the amide linkage. researchgate.net The magnitude of this barrier is influenced by the nature of the substituents on the nitrogen atom. For N-(1-adamantyl-1-ethyl)-formamide, steric hindrance from the adamantyl and ethyl groups would likely play a significant role in defining the rotational barriers. However, no studies have been published that map out this potential energy surface or calculate these rotational barriers.

Solvent Effects on Molecular Conformation and Reactivity

The interaction of a solute molecule with its solvent environment can profoundly affect its conformation and reactivity. researchgate.net For N-(1-adamantyl-1-ethyl)-formamide, the hydrophobic adamantyl group and the polar formamide group suggest complex solvation behavior in different solvents. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate solvent effects. researchgate.net These studies could elucidate how the conformational equilibrium and the barriers to internal rotation are altered in solvents of varying polarity. At present, no such data for N-(1-adamantyl-1-ethyl)-formamide is available.

Advanced Structural Analysis and Spectroscopic Characterization Beyond Basic Identification

Solid-State Structural Elucidation

The analysis of the compound in its solid, crystalline form is crucial for understanding its intrinsic molecular geometry and intermolecular interactions.

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Hydrogen Bonding

Single crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional structure of a molecule. This technique, if applied to a suitable crystal of Formamide (B127407), N-(1-adamantyl-1-ethyl)-, would yield a wealth of information. However, no such crystallographic data has been reported in the scientific literature.

Were the data available, it would be presented as follows:

Table 1: Hypothetical Bond Lengths for Formamide, N-(1-adamantyl-1-ethyl)-

Bond Expected Length (Å)
C-N Data not available
C=O Data not available
N-H Data not available

Table 2: Hypothetical Bond Angles for Formamide, N-(1-adamantyl-1-ethyl)-

Angle Expected Angle (°)
O=C-N Data not available
C-N-H Data not available

Furthermore, this analysis would reveal the nature of intermolecular hydrogen bonding, a key factor in the crystal packing and physical properties of the compound. The formamide moiety provides both a hydrogen bond donor (N-H) and acceptor (C=O), making such interactions highly probable.

Powder X-ray Diffraction for Polymorphism and Crystalline Phases

Powder X-ray diffraction (PXRD) is an essential tool for the characterization of polycrystalline materials. It is particularly valuable for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs can exhibit distinct physical properties, and their identification is critical in materials science and pharmaceutical development. To date, no PXRD studies have been published for Formamide, N-(1-adamantyl-1-ethyl)-, meaning there is no information on its potential polymorphism or its characteristic diffraction patterns.

Neutron Diffraction for Hydrogen Atom Localization

While X-ray diffraction is powerful, it is often limited in its ability to precisely locate hydrogen atoms due to their low electron density. Neutron diffraction overcomes this limitation, providing accurate positions for hydrogen atoms. This would be particularly insightful for the N-H group in Formamide, N-(1-adamantyl-1-ethyl)-, offering a more detailed understanding of the hydrogen bonding network. As with other solid-state techniques, no neutron diffraction data is currently available for this compound.

Solution-State Conformation and Dynamics

The behavior of a molecule in solution can differ significantly from its solid-state structure. Spectroscopic techniques are employed to probe the conformational preferences and dynamic processes of Formamide, N-(1-adamantyl-1-ethyl)- in various solvents.

Advanced NMR Techniques (e.g., NOESY, ROESY) for Spatial Proximity

Advanced Nuclear Magnetic Resonance (NMR) experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are instrumental in determining the spatial proximity of atoms within a molecule in solution. These techniques would reveal through-space correlations between the protons of the ethyl group, the adamantyl cage, and the formamide moiety. This information is critical for establishing the preferred conformation and rotational dynamics around the C-N bond. At present, no NOESY or ROESY data has been reported for Formamide, N-(1-adamantyl-1-ethyl)-.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration

If Formamide, N-(1-adamantyl-1-ethyl)- were to be synthesized in an enantiomerically enriched or pure form, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be indispensable. These methods measure the differential absorption and rotation of polarized light by a chiral molecule. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms and could be used to determine the enantiomeric purity and absolute configuration of a specific stereoisomer. There are currently no published CD or ORD studies for this compound.

Spectroscopic Investigations of Intermolecular Interactions

The nature and strength of intermolecular interactions are pivotal in determining the bulk properties of a molecular substance. For Formamide, N-(1-adamantyl-1-ethyl)-, spectroscopic techniques can provide a detailed picture of these interactions.

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of molecules. spectroscopyonline.com These methods are particularly sensitive to the presence and nature of hydrogen bonds. nih.gov In Formamide, N-(1-adamantyl-1-ethyl)-, the N-H and C=O groups of the formamide moiety are capable of participating in hydrogen bonding.

In an IR spectrum, the stretching frequency of the N-H bond would be expected to show a significant shift to a lower wavenumber in the condensed phase compared to a dilute solution in a non-polar solvent, indicating hydrogen bond formation. bohrium.com Similarly, the C=O stretching frequency would also be affected. Raman spectroscopy, which relies on changes in polarizability, would provide complementary information, particularly for the non-polar adamantyl cage vibrations. nih.gov

Table 2: Expected Vibrational Frequencies for Formamide, N-(1-adamantyl-1-ethyl)-

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopic Technique
N-H Stretch (Free)3400 - 3500IR
N-H Stretch (H-bonded)3200 - 3400IR
C=O Stretch1670 - 1700IR, Raman
C-N Stretch1200 - 1350IR, Raman
Adamantane (B196018) C-H Stretch2850 - 2950IR, Raman

These are typical frequency ranges for the specified functional groups and are not experimentally determined values for this specific compound.

Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. This technique can provide valuable information about the molecular dipole moment and the dynamics of molecular reorientation. The formamide group possesses a significant dipole moment, and the bulky adamantyl group will influence how the molecule reorients in response to an external electric field.

By analyzing the dielectric loss spectrum, one could determine the relaxation time associated with molecular tumbling. This data would offer insights into the effective volume of the rotating entity and the viscosity of the local environment. Such a study could reveal whether the molecules reorient individually or as part of a larger, aggregated structure.

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are surface-sensitive techniques that probe the electronic structure of a material. XPS provides information about the elemental composition and chemical states of atoms near the surface, while UPS is used to investigate the valence band structure.

For Formamide, N-(1-adamantyl-1-ethyl)-, an XPS analysis would be expected to show distinct peaks for carbon, nitrogen, and oxygen. High-resolution spectra of the C 1s, N 1s, and O 1s regions could differentiate between the carbon atoms of the adamantyl group and those in the ethyl and formamide moieties, as well as the nitrogen and oxygen of the formamide group. This would provide a detailed picture of the surface chemical environment. UPS would complement this by mapping the density of states in the valence region, offering insights into the molecular orbitals involved in intermolecular bonding.

Table 3: Predicted Collision Cross Section (CCS) Data for Formamide, N-(1-adamantyl-1-ethyl)- Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺208.16959149.2
[M+Na]⁺230.15153150.3
[M-H]⁻206.15503144.2
[M+NH₄]⁺225.19613174.5
[M+K]⁺246.12547147.4

Data sourced from predicted values. uni.lu

Lack of Publicly Available Research Hinders Detailed Analysis of N-(1-adamantyl-1-ethyl)-formamide's Applications

A thorough investigation into the scientific literature reveals a significant scarcity of published research specifically detailing the applications of the chemical compound Formamide, N-(1-adamantyl-1-ethyl)- in materials science and organic synthesis. Despite extensive searches for its role as a synthetic building block, its use in polymer chemistry, and its function in the construction of complex molecules, specific data and detailed research findings remain elusive. Consequently, a comprehensive analysis as per the requested outline cannot be furnished at this time.

The initial search for information did yield general principles regarding adamantane derivatives and formamides. It is well-established that the incorporation of the bulky, rigid adamantane cage can enhance the properties of polymers, such as increasing thermal stability and glass transition temperatures. Furthermore, the formamide functional group is a known precursor to other valuable chemical entities, such as amines through hydrolysis and isocyanides via dehydration.

One notable finding in a related area is the documented synthesis of 1-(1-isocyanoethyl)adamantane from 1-(1-adamantylethyl)amine. This suggests a potential synthetic pathway where N-(1-adamantyl-1-ethyl)-formamide could serve as an intermediate, first being hydrolyzed to the corresponding amine, which is then converted to the isocyanide. However, this remains an extrapolation, as no specific studies were found that explicitly describe this transformation for N-(1-adamantyl-1-ethyl)-formamide.

Without specific examples, reaction protocols, and characterization data from the scientific literature, any attempt to construct a detailed article on the applications of N-(1-adamantyl-1-ethyl)-formamide would be based on speculation and generalization from related compounds, which would not meet the required standards of scientific accuracy and detail.

Therefore, until dedicated research on the chemical reactivity and applications of Formamide, N-(1-adamantyl-1-ethyl)- becomes publicly available, a comprehensive and scientifically robust article on this specific compound cannot be generated.

Applications of N 1 Adamantyl 1 Ethyl Formamide in Materials Science and Organic Synthesis

N-(1-adamantyl-1-ethyl)-Formamide in Polymer Chemistry

Applications in High-Performance Materials (e.g., Coatings, Films)

The incorporation of adamantane (B196018) units into polymer backbones is a well-established strategy for enhancing the performance of materials, leading to the development of robust coatings and films with superior properties. While specific research on N-(1-adamantyl-1-ethyl)-formamide in this context is not extensively documented, the known effects of adamantane incorporation in polymers such as polyimides and polyamides provide a strong indication of its potential. rsc.orgelsevierpure.comtaylorfrancis.combwise.kr

The bulky and rigid nature of the adamantyl group disrupts regular polymer chain packing, which can lead to increased free volume and enhanced solubility in organic solvents. bwise.kr Paradoxically, this same rigidity can significantly increase the glass transition temperature (Tg) and thermal stability of the resulting polymers. rsc.orgelsevierpure.com For instance, adamantane-containing polyimides have demonstrated significantly high glass transition temperatures, ranging from 285 to 440 °C, and exhibit excellent thermal stability with 10% weight loss occurring above 500 °C. rsc.orgelsevierpure.com These polymers also show excellent optical transparency, a crucial property for optical films and coatings. rsc.org

The introduction of adamantane-based monomers into polyimide and polyamide films has been shown to improve their mechanical properties, resulting in tough and flexible films with high tensile strength and modulus. taylorfrancis.com Furthermore, the hydrophobic nature of the adamantane cage can impart hydrolytic stability to the polymer, making it suitable for applications in harsh environments. taylorfrancis.com It is conceivable that N-(1-adamantyl-1-ethyl)-formamide could serve as a monomer or an additive in the synthesis of such high-performance polymers, contributing to enhanced thermal, mechanical, and optical properties.

Table 1: Impact of Adamantane Incorporation on Polymer Properties

Polymer TypeAdamantane-Containing MonomerObserved Property EnhancementReference(s)
Polyimides1,3-bis(4-aminophenyl) adamantane (ADMDA)High Tg (285–440 °C), excellent optical transparency (>80% at 400 nm), high thermal stability. rsc.org
Polyimides2,2-bis[4-(4-aminophenoxy)phenyl]adamantaneAmorphous nature, high Tg (248–308 °C), decomposition temperatures >500 °C. elsevierpure.com
Polyamides/PolyimidesAryladamantyl-containing diaminesTough, flexible films (tensile strength: 98-158 MPa), enhanced hydrolytic stability. taylorfrancis.com
PolyamidesSpiro-(adamantane-2,9'(2',7'-diamino)-fluorene) (SADAF)High thermal resistance, good solubility in organic solvents. bwise.kr

N-(1-adamantyl-1-ethyl)-Formamide in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions to construct complex, functional molecular systems. The adamantyl group is a highly favored component in supramolecular design due to its well-defined size, shape, and hydrophobicity, which drive specific recognition and assembly processes. nih.govnih.gov

Self-Assembly of N-(1-adamantyl-1-ethyl)-Formamide Derivatives

The self-assembly of molecules into ordered structures is a cornerstone of nanotechnology and materials science. Adamantane derivatives, particularly amphiphilic ones, are known to self-assemble in solution. tandfonline.com While direct studies on the self-assembly of N-(1-adamantyl-1-ethyl)-formamide are not prevalent, the principles governing the behavior of similar adamantane-containing amides can be applied.

The bulky adamantyl group can act as a "hydrophobic foot," driving the aggregation of molecules in aqueous environments to minimize unfavorable interactions with water. The formamide (B127407) moiety, capable of forming hydrogen bonds, can provide the directional interactions necessary to guide the assembly into specific morphologies, such as micelles, vesicles, or fibers. For instance, adamantane-appended supramolecular self-associating amphiphiles have been synthesized and their aggregation behavior studied, demonstrating the crucial role of both the adamantyl group and hydrogen-bonding motifs in the formation of higher-order species. tandfonline.com The functionalization of adamantane with groups that can participate in hydrogen bonding or other non-covalent interactions is a key strategy for programming self-assembly. aps.org

Host-Guest Chemistry with Adamantyl Moieties

The adamantyl group is a classic "guest" molecule in host-guest chemistry, forming stable inclusion complexes with various macrocyclic "hosts." This is due to the excellent size and shape complementarity between the hydrophobic adamantane cage and the cavities of hosts like cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). nih.govmdpi.comnih.gov

Beta-cyclodextrin (β-CD), with its toroidal shape and hydrophobic inner cavity, is a particularly effective host for adamantane derivatives, forming 1:1 inclusion complexes with high association constants, typically in the range of 10³–10⁵ M⁻¹. nih.govmdpi.com The stability of these complexes is primarily driven by the hydrophobic effect and van der Waals interactions. The N-(1-adamantyl-1-ethyl)-formamide molecule, with its adamantyl "handle," would be expected to readily form such inclusion complexes. The ethyl group at the 1-position of the adamantane cage could influence the binding affinity and the orientation of the guest within the host cavity.

Similarly, cucurbit[n]urils, particularly CB nih.gov, have shown strong binding to adamantane derivatives. nih.gov The rigid, pumpkin-shaped structure of cucurbiturils provides a well-defined cavity that can encapsulate the adamantyl group with high specificity. The formation of these host-guest systems can be used to modulate the solubility and reactivity of the adamantane-containing guest.

Table 2: Host-Guest Interactions of Adamantane Derivatives

Host MoleculeGuest Molecule TypeTypical Association Constant (Kₐ)Driving ForcesReference(s)
β-Cyclodextrin (β-CD)Adamantane derivatives10³–10⁵ M⁻¹Hydrophobic effect, van der Waals interactions nih.govmdpi.com
Cucurbit nih.govuril (CB nih.gov)Adamantane derivativesHigh affinityIon-dipole interactions, hydrophobic effect nih.gov
β-Cyclodextrin Dimer (CD₂)Various adamantane derivativesForms 1:2, 2:2, and 3:2 complexesHydrogen bonding, hydrophobic interactions nih.gov

Formation of Co-crystals and Inclusion Compounds

The strong and specific interactions observed in the host-guest chemistry of adamantane derivatives are the basis for the formation of well-defined solid-state structures, such as inclusion compounds and co-crystals. nih.govnih.gov

An inclusion compound is formed when a guest molecule (in this case, an adamantane derivative like N-(1-adamantyl-1-ethyl)-formamide) is entrapped within the crystal lattice of a host molecule (e.g., cyclodextrin) without the formation of covalent bonds. The resulting crystalline material exhibits properties that are distinct from the individual components. The formation of inclusion complexes with cyclodextrins has been structurally characterized, revealing the precise arrangement of the adamantyl guest within the host cavity. nih.govnih.gov

Co-crystals are multi-component crystalline solids where the components are held together by non-covalent interactions, such as hydrogen bonding. nih.govnih.gov The formamide group of N-(1-adamantyl-1-ethyl)-formamide is an excellent hydrogen bond donor and acceptor, making it a prime candidate for forming co-crystals with other molecules that possess complementary functional groups (co-formers), such as carboxylic acids or other amides. The process of "crystal engineering" allows for the rational design of co-crystals with tailored physical properties, such as solubility, melting point, and stability. nih.gov While specific co-crystals of N-(1-adamantyl-1-ethyl)-formamide have not been reported in the reviewed literature, the principles of co-crystal formation strongly suggest its potential in this area.

Derivatization and Functionalization of N 1 Adamantyl 1 Ethyl Formamide

Site-Specific Chemical Modifications

Site-specific modifications are crucial for fine-tuning the physicochemical properties of the molecule. These can be directed at either the adamantyl cage or the formamide (B127407) moiety.

Functionalization of the Adamantyl Cage

The adamantane (B196018) scaffold is known for its unique reactivity, often proceeding through radical or carbocation intermediates that favor the bridgehead positions. nih.gov Catalytic methods, particularly those using palladium, have been instrumental in the selective functionalization of adamantyl C(sp³)–H bonds. researchgate.netcuni.cz

Direct C-H functionalization reactions can introduce a variety of groups onto the adamantane cage. For instance, palladium-catalyzed arylation can be achieved using directing groups, such as a bidentate picolinamide (B142947) group, to guide the reaction to a specific C-H bond. cuni.cz While the formamide group itself is not a strong directing group, it is conceivable that analogues could be designed with appropriate directing functionalities to achieve site-selectivity.

Radical-based functionalization offers another powerful tool. These methods can convert adamantane's strong C-H bonds into C-C, C-N, or C-X (where X is a heteroatom) bonds. nih.govresearchgate.net For example, amidation of adamantane has been reported using aromatic isocyanides and a peroxide initiator, proceeding through an adamantyl radical intermediate. nih.gov

A summary of potential functionalization reactions for the adamantyl cage is presented below.

Reaction TypeReagents & CatalystsPotential Products
Arylation Pd(OAc)₂, AgOAc, Aryl HalideAryl-substituted adamantane
Amidation Ar-NC, (t-BuO)₂, Ferrocene catalystAdamantyl amides
Carbonylation Cu(I) catalyst, CO, DTBPAdamantyl imides/ketones
Halogenation Various (e.g., Br₂, AlBr₃)Bromo-adamantane derivatives

This table represents general reactions on the adamantane scaffold and would require empirical validation for the specific substrate N-(1-adamantyl-1-ethyl)-formamide.

Modifications at the Formamide Nitrogen

The nitrogen atom of a formamide is part of a planar, resonance-stabilized system, which reduces its nucleophilicity compared to an amine. stackexchange.com However, under appropriate conditions, it can undergo various transformations. The synthesis of N-(1-adamantyl)formamide itself and its derivatives often involves the reaction of an adamantyl amine with a formic acid source. ontosight.ainih.gov

Modification can also proceed in the reverse direction. For instance, the formyl group can be removed (deformylation) to yield the corresponding primary amine, 1-(1-adamantyl)ethanamine, which can then serve as a precursor for a wide range of other derivatives.

Alkylation and Acylation Strategies

Direct N-alkylation of amides, including formamides, is a known transformation, though it often requires specific conditions to overcome the low nucleophilicity of the amide nitrogen. rsc.org One common method involves deprotonation of the amide with a strong base, such as sodium hydride (NaH), to form the corresponding amidate anion, which is a much stronger nucleophile and can react with alkyl halides. stackexchange.com

Catalytic methods have also been developed for the N-alkylation of amides using alcohols, which are attractive "green" alkylating agents. rsc.orgnih.gov These reactions are often catalyzed by ruthenium or other transition metals and proceed via a "borrowing hydrogen" mechanism. nih.gov

Acylation of the formamide nitrogen would lead to the formation of an N-formyl imide. This transformation is less common but could potentially be achieved using a strong acylating agent under forcing conditions. A more practical approach to N-acyl derivatives would be to first de-formylate the starting material to the amine and then acylate it with the desired acyl chloride or anhydride.

Synthesis of N-(1-adamantyl-1-ethyl)-Formamide Analogues

Creating analogues of N-(1-adamantyl-1-ethyl)-formamide is essential for exploring structure-activity relationships, even in a non-biological context, to understand how structural changes affect properties like solubility, melting point, and crystal packing.

Isosteres and Bioisosteres for Structure-Activity Relationship Studies (Non-Biological)

Isosterism involves the replacement of an atom or a group of atoms with another that has similar physical or chemical properties. acs.org This strategy can be applied to N-(1-adamantyl-1-ethyl)-formamide to probe the role of different subunits.

Adamantane Isosteres: The adamantyl group can be replaced by other bulky, lipophilic groups. For example, a phenyl ring, a different polycyclic alkane like noradamantane, or even a silicon-containing analogue could be used to study the effect of rigidity and electronics. acs.orgnih.gov Fluorination of the adamantane cage at the bridgehead positions is another isosteric replacement that can significantly alter electronic properties and metabolic stability without drastically changing the size of the group. nih.gov

Formamide Isosteres: The formamide group itself can be replaced. For instance, an acetamide (B32628) or a larger N-acyl group would probe the steric and electronic requirements at this position. A thioformamide, where the carbonyl oxygen is replaced by sulfur, is another classical isosteric replacement. nih.gov

Original GroupPotential IsostereRationale for Replacement
AdamantylPhenyl, NoradamantylModify rigidity, lipophilicity, and electronics
Adamantyl C-HAdamantyl C-FAlter electronic properties and metabolic stability
Formamide (N-CHO)Acetamide (N-COCH₃)Increase steric bulk
Carbonyl (C=O)Thiocarbonyl (C=S)Modify bond lengths, angles, and hydrogen bonding capacity

This table provides examples of isosteric replacements for studying structure-property relationships.

Scaffold Hopping and Library Design

Scaffold hopping is a more drastic approach where the core structure of the molecule is replaced with a topologically different one, while aiming to maintain a similar spatial arrangement of key functional groups. nih.govresearchgate.net Starting from N-(1-adamantyl-1-ethyl)-formamide, one could envision replacing the adamantyl-ethyl core with other scaffolds that can project substituents in a similar three-dimensional manner.

The adamantane cage itself is a popular scaffold for library design due to its rigid, well-defined structure and the possibility of polyfunctionalization at its four bridgehead positions. nih.govresearchgate.net One could design a library of compounds based on a 1,3,5,7-tetrasubstituted adamantane core, where one substituent mimics the ethyl-formamide side chain and the other positions are varied to explore the chemical space.

No Publicly Available Research Data Found for Formamide, N-(1-adamantyl-1-ethyl)-

Extensive searches of scientific literature and chemical databases have yielded no specific research findings on the derivatization, functionalization, incorporation into peptidomimetics, or chemoenzymatic functionalization of the chemical compound Formamide, N-(1-adamantyl-1-ethyl)- .

The highly specific nature of this compound suggests that it may not have been a subject of published academic or industrial research, or it may be a novel compound with yet-to-be-disclosed properties and reactions. The stringent requirement to focus solely on this molecule, coupled with the absence of any dedicated research, makes it impossible to provide a detailed, evidence-based article on the requested topics of:

Chemoenzymatic Functionalization

Without any source material detailing the chemical behavior of Formamide, N-(1-adamantyl-1-ethyl)- in these contexts, the generation of an accurate and informative article is not feasible. Any attempt to do so would result in speculation or the presentation of irrelevant data on analogous but distinct adamantane derivatives, which would violate the core instructions of the request.

Therefore, no content or data tables can be generated for the specified outline.

Future Research Directions and Unaddressed Challenges

Development of Novel and Efficient Synthetic Routes

The conventional synthesis of N-substituted formamides often involves the reaction of an amine with a formic acid derivative, which can sometimes be limited by harsh conditions or low yields. scispace.com For a sterically hindered amine like 1-adamantyl-1-ethylamine, these challenges are likely to be more pronounced. Future research should therefore focus on developing more efficient and novel synthetic pathways.

Modern synthetic methodologies offer promising avenues. Microwave-assisted organic synthesis, for instance, has been shown to accelerate reactions and improve yields for the synthesis of various adamantane (B196018) derivatives and other heterocyclic compounds. nih.govajrconline.orgresearchgate.net Investigating microwave-assisted formylation of 1-adamantyl-1-ethylamine could lead to a more rapid and efficient production of the target compound. Another promising area is photocatalysis, which has been successfully employed for the N-formylation of amines under mild conditions, sometimes even using air as a component of the reactive process. nih.gov Exploring photocatalytic routes could offer a greener and more sustainable method for the synthesis of Formamide (B127407), N-(1-adamantyl-1-ethyl)-. Furthermore, catalyst-free and solvent-free reaction conditions are gaining traction for the synthesis of formamidines and could potentially be adapted for formamide synthesis, offering an environmentally friendly and cost-effective alternative. nih.gov

Exploration of Under-Explored Reactivity Pathways

The reactivity of Formamide, N-(1-adamantyl-1-ethyl)- remains largely uncharted territory. The steric bulk of the 1-adamantyl-1-ethyl group is expected to significantly influence the reactivity of the formamide functionality. For example, the hydrolysis of sterically hindered esters and amides is known to be challenging under standard conditions. arkat-usa.orgchemicalforums.com A systematic study of the hydrolysis of Formamide, N-(1-adamantyl-1-ethyl)- under both acidic and basic conditions would provide valuable insights into its stability and potential for modification. nih.govresearchgate.net

Beyond simple hydrolysis, the formamide group can participate in a variety of chemical transformations. For instance, N-formamides can serve as precursors for the synthesis of more complex heterocyclic structures. nih.gov Investigating the cyclization and cycloaddition reactions of Formamide, N-(1-adamantyl-1-ethyl)- could lead to the discovery of novel adamantane-containing scaffolds with potential applications in medicinal chemistry and materials science. The formyl group can also act as a directing group in C-H activation reactions, opening up possibilities for the functionalization of the adamantyl cage at specific positions.

Advanced Computational Modeling for Predictive Understanding

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules, which is particularly valuable for compounds that are not yet extensively studied experimentally. For Formamide, N-(1-adamantyl-1-ethyl)-, advanced computational modeling can provide crucial insights.

Quantitative Structure-Property Relationship (QSPR) models can be developed to predict various physicochemical properties of a series of related adamantane derivatives, including their solubility, lipophilicity, and thermal stability. nih.govnih.gov Such models could guide the design of new derivatives of Formamide, N-(1-adamantyl-1-ethyl)- with tailored properties for specific applications.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, conformational preferences, and reaction mechanisms of the molecule. nih.gov This can help in understanding its reactivity and in designing experiments to explore new chemical transformations. For example, DFT could be used to model the transition states of potential reactions, providing a theoretical basis for their feasibility.

Molecular dynamics (MD) simulations can be used to study the behavior of Formamide, N-(1-adamantyl-1-ethyl)- in different environments, such as in solution or within a lipid bilayer. uci.edunih.govnih.govbibliotekanauki.plrsc.org Given the lipophilic nature of the adamantyl group, understanding its interaction with biological membranes is crucial for potential biomedical applications. nih.gov MD simulations could predict how the molecule orients itself within a membrane and how it might affect membrane properties.

Emerging Applications in Niche Chemical Technologies

The unique combination of a bulky, rigid adamantyl group and a polar formamide moiety suggests that Formamide, N-(1-adamantyl-1-ethyl)- could find applications in several niche chemical technologies.

Molecular Building Blocks in Supramolecular Chemistry: The adamantyl group is well-known for its ability to form stable host-guest complexes with cyclodextrins and other macrocycles. pensoft.netmdpi.com This property could be exploited to use Formamide, N-(1-adamantyl-1-ethyl)- as a building block for the construction of self-assembled nanostructures, such as rotaxanes and pseudorotaxanes, with potential applications in drug delivery and materials science. nih.gov

Ligands in Catalysis: Adamantyl-containing phosphines and N-heterocyclic carbenes have been used as bulky ligands in transition metal catalysis to enhance catalyst stability and selectivity. The nitrogen and oxygen atoms of the formamide group in Formamide, N-(1-adamantyl-1-ethyl)- could potentially coordinate to metal centers, making it a candidate for a novel class of ligands.

Monomers in Polymer Chemistry: The adamantyl group can impart high thermal stability and mechanical strength to polymers. scispace.comwikipedia.org Investigating the polymerization of derivatives of Formamide, N-(1-adamantyl-1-ethyl)- could lead to the development of new high-performance polymers with unique properties.

Chemical Sensors: The adamantyl moiety can be used to create specific binding sites in chemical sensors. nih.gov It is conceivable that Formamide, N-(1-adamantyl-1-ethyl)- or its derivatives could be incorporated into sensor arrays for the detection of specific analytes through host-guest interactions.

Integration into Multidisciplinary Research Platforms

To fully realize the potential of Formamide, N-(1-adamantyl-1-ethyl)-, its investigation should not be confined to traditional chemical synthesis and characterization. Integration into multidisciplinary research platforms will be crucial for uncovering novel functionalities and applications.

High-Throughput Screening (HTS) platforms could be utilized to rapidly screen libraries of derivatives of Formamide, N-(1-adamantyl-1-ethyl)- for biological activity. youtube.com This approach is widely used in drug discovery to identify lead compounds for a variety of diseases. researchgate.netmdpi.com Given that many adamantane derivatives exhibit biological activity, such screening could reveal unexpected therapeutic potential. wikipedia.orgresearchgate.net

Materials science platforms that combine synthesis, characterization, and device fabrication can facilitate the exploration of Formamide, N-(1-adamantyl-1-ethyl)- in the development of new materials. For example, its incorporation into polymer matrices could be systematically studied to understand its effect on the material's thermal, mechanical, and optical properties. scispace.com

Collaborations with biologists and pharmacologists will be essential to explore the potential of this compound and its derivatives in areas such as drug delivery and as probes for biological processes. nih.govpensoft.net The lipophilic nature of the adamantyl group makes it an interesting candidate for systems designed to cross biological membranes.

Q & A

Q. Q. What safety protocols are critical when handling N-(1-adamantyl-1-ethyl)formamide?

  • Methodological Answer : Follow hazard guidelines for formamide derivatives, including the use of fume hoods, nitrile gloves, and eye protection. Refer to CAMEO Chemicals safety data for analogous compounds (e.g., dimethylformamide) to assess toxicity risks . Dispose of waste via approved chemical disposal protocols .

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